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Compound of Interest

Compound Name:
N-methyl-N\\'-nitro-N-

nitrosoguanidine

Cat. No.: B7797973 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Notes
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent

widely used for inducing mutations in bacteria, particularly Escherichia coli.[1] Its efficacy as a

mutagen makes it a valuable tool for various applications in genetics, molecular biology, and

drug development, including:

Forward and Reverse Genetics: Creating random mutations to study gene function by

observing resulting phenotypes.

Strain Improvement: Generating mutant libraries to screen for strains with enhanced

properties, such as increased production of a desired metabolite or resistance to specific

inhibitors.

Studying DNA Repair Mechanisms: Investigating cellular responses to DNA damage and the

roles of various repair pathways.[2][3]

MNNG primarily acts by methylating DNA bases. The most significant premutagenic lesion is

the formation of O⁶-methylguanine.[3][4] During DNA replication, this modified base frequently

mispairs with thymine instead of cytosine, leading to a high frequency of G:C to A:T transition
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mutations.[4] The local DNA sequence can influence the rate of MNNG-induced mutation, with

guanines flanked by a 5' purine (especially guanine) being particularly susceptible.[4]

Cellular DNA repair systems, such as the adaptive response and the SOS response, can

modulate the effects of MNNG.[2][5] The adaptive response, induced by low-level exposure to

alkylating agents, can repair lesions like O⁶-methylguanine, thereby reducing the mutation

frequency.[3] Conversely, some MNNG-induced DNA damage can trigger the error-prone SOS

repair system, leading to other types of mutations, including transversions.[2][6]

Safety Precautions
WARNING: MNNG is an extremely hazardous chemical. It is a suspected carcinogen and a

potent mutagen.[7][8] It is also sensitive to heat and light and may decompose explosively.[7][8]

Strict safety protocols must be followed at all times.

Handling: Always handle MNNG powder in a certified chemical fume hood. Wear appropriate

personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-

resistant gloves.[9]

Storage: Store MNNG at 2°C - 8°C, protected from light and under an inert gas if possible.[9]

The pure compound is often stored frozen (below 0°C).[8]

Waste Disposal: All MNNG-contaminated materials (pipette tips, tubes, media, etc.) must be

treated as hazardous waste and disposed of according to institutional and governmental

regulations.[8] Decontaminate liquid waste containing MNNG before disposal.

Exposure: In case of skin contact, wash immediately and thoroughly with soap and water.[9]

If inhaled, move to fresh air.[9] In case of eye contact, rinse cautiously with water for several

minutes.[9] Seek immediate medical attention for any exposure.[7][9]

Mechanism of MNNG-Induced Mutagenesis
MNNG introduces a methyl group onto various positions on DNA bases. The primary pathway

for its mutagenic effect involves the alkylation of the O⁶ position of guanine, leading to G:C →

A:T transitions. Other lesions, such as 3-methyladenine, can block replication and are cytotoxic

unless repaired.[3] The cell's response involves multiple repair pathways.
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Caption: Mechanism of MNNG mutagenesis in E. coli.

Experimental Protocols
This protocol describes a general method for MNNG mutagenesis. Optimal MNNG

concentration and exposure time may need to be determined empirically for specific strains and

desired mutation frequencies.

E. coli strain of interest

Luria-Bertani (LB) broth

M9 minimal medium (or other suitable minimal medium)

Citrate buffer (0.1 M, pH 5.5) or Phosphate buffer (0.1 M, pH 7.0)[5]

MNNG stock solution (e.g., 1 mg/mL in acetone or DMSO). Prepare fresh.
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Sterile centrifuge tubes

Incubator shaker

Spectrophotometer

Petri dishes with appropriate selective and non-selective agar medium
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Start

1. Grow E. coli overnight
in LB medium

2. Subculture into fresh
medium to OD₆₀₀ ≈ 0.4-0.6

3. Harvest cells
(centrifuge at 4000 x g, 10 min)

4. Wash cells with
chilled buffer (e.g., citrate pH 5.5)

5. Resuspend cells in
the same buffer

6. Add MNNG to desired
concentration (e.g., 10-50 µg/mL)

7. Incubate with shaking
(e.g., 15-60 min at 37°C)

8. Stop reaction by adding
excess buffer & centrifuging

9. Wash cells twice more
to remove all MNNG

10. Resuspend in rich medium
(e.g., LB) for phenotypic expression

(e.g., 1-2 hours)

11a. Plate serial dilutions
on non-selective medium

(for survival count)

11b. Plate culture on
selective medium

(for mutant selection)

12. Incubate plates
(e.g., 24-48 hours at 37°C)

13. Calculate mutation frequency

End

Click to download full resolution via product page

Caption: Experimental workflow for MNNG mutagenesis.
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Prepare Culture: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight

at 37°C with shaking.

Grow to Log Phase: The next day, inoculate 50 mL of fresh pre-warmed medium (e.g.,

minimal medium) with the overnight culture to an initial OD₆₀₀ of ~0.05. Grow at 37°C with

shaking to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

Harvest Cells: Transfer the culture to sterile centrifuge tubes. Pellet the cells by

centrifugation at 4,000 x g for 10 minutes at 4°C. Discard the supernatant.

Wash Cells: Resuspend the cell pellet in an equal volume of cold sterile buffer (e.g., 0.1 M

citrate buffer, pH 5.5).[5] Centrifuge again and discard the supernatant. This wash step

removes residual medium.

MNNG Treatment: Resuspend the washed cells in the same volume of buffer. Add the freshly

prepared MNNG stock solution to achieve the desired final concentration (e.g., 10-50

µg/mL). A titration experiment is recommended to optimize the concentration for a balance

between lethality and mutation frequency.

Incubation: Incubate the cell suspension at 37°C with gentle shaking for a defined period

(e.g., 15-60 minutes). The incubation time is a critical parameter affecting the mutation rate.

Stop Reaction and Wash: To stop the mutagenesis, fill the tube with cold sterile buffer, and

immediately pellet the cells by centrifugation (4,000 x g, 10 min, 4°C).

Remove MNNG: Discard the supernatant into a designated MNNG waste container. Wash

the cells at least two more times with cold buffer to ensure complete removal of the mutagen.

Phenotypic Expression (Outgrowth): After the final wash, resuspend the cell pellet in 10 mL

of rich medium (e.g., LB broth) and incubate for 1-2 hours at 37°C. This allows time for the

mutations to be fixed through DNA replication and for the expression of any new phenotypes

(e.g., antibiotic resistance).

Plating:

Survival Count: Prepare serial dilutions (10⁻⁴, 10⁻⁵, 10⁻⁶) of the outgrowth culture in

buffer. Plate 100 µL of each dilution onto non-selective agar plates.
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Mutant Selection: Plate 100 µL of the undiluted or a low-dilution (e.g., 10⁻¹) outgrowth

culture onto the appropriate selective agar plates.

Control: Plate an untreated culture in parallel to determine the spontaneous mutation

frequency.

Incubation: Incubate all plates at 37°C for 24-48 hours until colonies are visible.

Calculate Mutation Frequency:

Count the number of colonies on the survival plates to determine the total number of

viable cells (CFU/mL).

Count the number of mutant colonies on the selective plates.

Calculate the mutation frequency using the formula: Mutation Frequency = (Number of

mutant colonies / Volume plated) / (Total viable cells / mL)

Subtract the spontaneous mutation frequency (from the untreated control) from the

MNNG-induced frequency to get the net induced frequency.[5]

Quantitative Data Summary
The following table summarizes quantitative data related to spontaneous and MNNG-induced

mutagenesis in E. coli.
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Parameter Strain/Condition Value Reference

Spontaneous Mutation

Rate

E. coli K-12 (whole

genome)

2.2 x 10⁻¹⁰ per

nucleotide per

generation

[10]

E. coli (Rifampicin

resistance)

~1 x 10⁻⁸ (modal

frequency)
[11]

MNNG Concentration

(Adaptation)
Wild-type E. coli 0.5 µg/mL for 4 hours [5]

MNNG Concentration

(Mutagenesis)
Wild-type E. coli

10 µg/mL for 5

minutes
[5]

Mutation Frequency

Increase

xthA⁻ mutant vs. Wild-

type

5- to 10-fold increase

with low-dose MNNG
[5][6]

Mutation Specificity lacI gene

G:C → A:T transitions

accounted for 98%

(164/167) of mutations

[4]

Sequence Context

Effect

Guanine preceded by

5'-G

~9 times more likely to

mutate than if

preceded by a

pyrimidine

[4]

Guanine preceded by

5'-A

~5 times more likely to

mutate than if

preceded by a

pyrimidine

[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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